molecular formula C14H15N3O4S B11471230 2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11471230
M. Wt: 321.35 g/mol
InChI Key: SUJLJFUWJMDIAB-UHFFFAOYSA-N
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Description

    2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: , is a complex heterocyclic compound.

  • Its structure consists of a thiazole ring fused with a pyridine ring, bearing an amino group at position 2 and a hydroxy group at position 7. Additionally, it has two methoxy groups (–OCH₃) attached to the phenyl ring.
  • The compound’s unique structure makes it intriguing for various scientific applications.
  • Preparation Methods

      Synthetic Routes: Although specific synthetic routes for this compound may not be widely documented, one approach involves the condensation of appropriate precursors. For instance

      Industrial Production: Industrial-scale synthesis may involve modifications of these routes, optimization, and scalability.

  • Chemical Reactions Analysis

      Reactivity: Compound X can undergo various reactions due to its functional groups

      Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.

      Major Products: These reactions could yield derivatives with altered pharmacological properties or modified bioactivity.

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for designing novel heterocyclic compounds.

      Biology: It may exhibit biological activity, making it relevant for drug discovery or as a probe in biochemical studies.

      Medicine: Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

      Industry: Explore applications in materials science, such as organic electronics or catalysts.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) that Compound X interacts with.

      Pathways: Investigate signaling pathways affected by its binding or modulation.

  • Comparison with Similar Compounds

    Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C14H15N3O4S

    Molecular Weight

    321.35 g/mol

    IUPAC Name

    2-amino-7-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

    InChI

    InChI=1S/C14H15N3O4S/c1-20-8-3-6(4-9(21-2)11(8)19)7-5-10(18)16-13-12(7)22-14(15)17-13/h3-4,7,19H,5H2,1-2H3,(H2,15,17)(H,16,18)

    InChI Key

    SUJLJFUWJMDIAB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2SC(=N3)N

    Origin of Product

    United States

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